sodium;2H-triazole-4-thiolate
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes a nitrophenyl group and a tert-butyl carbamate group.
Mechanism of Action
Target of Action
CID 12851386, also known as Zoledronic acid, is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid prevents the breakdown of bone and increases bone density and strength .
Mode of Action
Zoledronic acid works by binding to hydroxyapatite, a component found in bone . Once bound, it is taken up by osteoclasts during the process of bone resorption. Inside the osteoclasts, Zoledronic acid inhibits the farnesyl pyrophosphate synthase enzyme, disrupting the cell’s ability to carry out its bone-resorbing functions . This leads to decreased bone resorption and turnover, thereby increasing bone density and reducing the risk of fractures .
Biochemical Pathways
The primary biochemical pathway affected by Zoledronic acid is the mevalonate pathway within osteoclasts . By inhibiting the farnesyl pyrophosphate synthase enzyme, Zoledronic acid prevents the formation of geranylgeranyl pyrophosphate, a molecule necessary for the function of proteins involved in osteoclast survival and activity . This disruption leads to osteoclast apoptosis, or programmed cell death, reducing bone resorption and turnover .
Pharmacokinetics
Zoledronic acid is administered intravenously, with a standard infusion time of at least 1 hour . It has a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The drug is eliminated primarily via the renal route, with over 80%–90% recovered unchanged in urine within 24 hours after administration of a single dose .
Result of Action
The primary result of Zoledronic acid’s action is an increase in bone mineral density and a decrease in the risk of fractures . By inhibiting osteoclast-mediated bone resorption, Zoledronic acid helps to maintain a healthy balance between bone formation and resorption . This can be particularly beneficial in conditions such as osteoporosis, Paget’s disease of bone, and cancer-induced bone disease, where this balance is disrupted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid typically involves the reaction of 2-nitrobenzyl bromide with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Nitrophenyl)acetic acid and tert-butyl alcohol.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the tert-butyl carbamate group.
2-Aminobenzoic acid: The reduced form of 2-nitrobenzoic acid.
N-tert-Butoxycarbonyl-2-nitroaniline: Contains both the nitro and tert-butyl carbamate groups but differs in the position of the functional groups.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid is unique due to the presence of both the nitrophenyl and tert-butyl carbamate groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
sodium;2H-triazole-4-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGMADGROXARPN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNN=C1[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3NaS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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